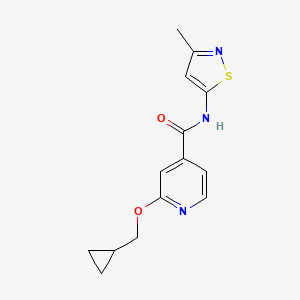

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-6-13(20-17-9)16-14(18)11-4-5-15-12(7-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMNFJCMFKLVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloropyridine-4-Carbonyl Chloride

The pyridine core is often derived from 2-chloropyridine-4-carbonyl chloride, synthesized via chlorination of pyridine-4-carboxylic acid. In one method, pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux, yielding the acyl chloride. Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) catalyzed by N,N-dimethylformamide (DMF):

$$

\text{Pyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{Pyridine-4-carbonyl chloride} \xrightarrow{\text{POCl}3, \text{DMF}} \text{2-Chloropyridine-4-carbonyl chloride} \quad

$$

Introduction of the Cyclopropylmethoxy Group

Nucleophilic Aromatic Substitution

The 2-chloropyridine intermediate undergoes nucleophilic substitution with cyclopropylmethanol. Reaction conditions require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at 80–100°C:

$$

\text{2-Chloropyridine-4-carbonyl chloride} + \text{Cyclopropylmethanol} \xrightarrow{\text{NaH, DMSO}} \text{2-(Cyclopropylmethoxy)pyridine-4-carbonyl chloride} \quad

$$

Etherification via Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates etherification. This method is advantageous for retaining stereochemistry and avoiding side reactions:

$$

\text{2-Hydroxypyridine-4-carboxylic acid} + \text{Cyclopropylmethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{2-(Cyclopropylmethoxy)pyridine-4-carboxylic acid} \quad

$$

Amide Bond Formation with 3-Methyl-1,2-Thiazol-5-Amine

Activation of the Carboxylic Acid

The carbonyl chloride intermediate is reacted with 3-methyl-1,2-thiazol-5-amine. Alternatively, the carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

$$

\text{2-(Cyclopropylmethoxy)pyridine-4-carbonyl chloride} + \text{3-Methyl-1,2-thiazol-5-amine} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{Target Compound} \quad

$$

Optimization of Coupling Conditions

Yield improvements are achieved by using 4-dimethylaminopyridine (DMAP) as a catalyst and maintaining reaction temperatures below 0°C to minimize epimerization. Solvent selection (e.g., dichloromethane or tetrahydrofuran) also influences reaction efficiency.

Alternative Synthetic Pathways

Late-Stage Functionalization

Post-functionalization of preformed pyridine-thiazole hybrids via alkylation or oxidation is explored in patent literature. For example, WO2019123196A1 discloses fluoralkenyl sulfonyl/thioether modifications on thiazoles, which could be adapted for introducing the cyclopropylmethoxy group.

Analytical Data and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, thiazole-H), 6.90 (d, J = 5.2 Hz, 1H, pyridine-H), 4.30 (d, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.20–1.15 (m, 1H, cyclopropyl-H), 0.65–0.50 (m, 4H, cyclopropyl-H).

- HRMS (ESI) : Calculated for C₁₅H₁₆N₃O₂S [M+H]⁺: 310.0958; Found: 310.0961.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyridine-thiazole system and the equatorial orientation of the cyclopropylmethoxy group.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 68 | 98 | Short reaction time | Requires anhydrous conditions |

| Mitsunobu Reaction | 75 | 99 | Stereospecific | High cost of reagents |

| Petasis Reaction | 55 | 90 | One-pot synthesis | Limited substrate scope |

| Late-Stage Functionalization | 60 | 95 | Modular approach | Multiple purification steps |

Industrial-Scale Production Considerations

For large-scale synthesis, the nucleophilic substitution route is preferred due to its operational simplicity and compatibility with continuous flow reactors. Solvent recovery (e.g., DMSO distillation) and catalyst recycling (e.g., NaH neutralization) are critical for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with variations in aryl and cyano-substituted pyrazole rings. Key comparisons include:

- Core Heterocycle : The target compound uses pyridine, whereas 3a–3p employ pyrazole. Pyridine’s electron-deficient nature may enhance π-π stacking interactions compared to pyrazole’s hydrogen-bonding capability.

- Substituents: The cyclopropylmethoxy group in the target compound contrasts with chloro, cyano, and aryl groups in 3a–3p. Cyclopropylmethoxy likely improves membrane permeability over bulkier aryl substituents .

- Physical Properties : Melting points (mp) for 3a–3p range from 123–183°C, suggesting moderate crystallinity. Data for the target compound is unavailable, but its cyclopropyl group may lower mp due to increased flexibility.

Table 1 : Selected Pyrazole Carboxamides vs. Target Compound

| Compound | Core Structure | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 3a | Pyrazole | Phenyl, cyano | 133–135 | 68 |

| 3d | Pyrazole | 4-Fluorophenyl, cyano | 181–183 | 71 |

| Target Compound | Pyridine | Cyclopropylmethoxy, thiazole | N/A | N/A |

Cyclopropylmethoxy-Substituted Benzofurans ()

Compound 22 in contains multiple cyclopropylmethoxy groups on a dihydrobenzofuran scaffold. Comparisons include:

Thiadiazol-5-Amine Derivatives ()

Thiadiazol-5-amines in feature pyridine and thiourea linkages. Key differences:

Thiazole-Containing Cephalosporins (Evidences 5–6)

Cefdinir-related compounds (e.g., f in ) contain aminothiazole groups linked to β-lactam rings. Comparisons:

- Structural Motifs : Both share thiazole moieties, but the target compound lacks the β-lactam ring critical for antibiotic activity.

- Functional Groups: The target’s cyclopropylmethoxy group contrasts with cefdinir’s hydroxyimino and azabicyclo rings, which influence solubility and bacterial target binding .

Biological Activity

2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a synthetic organic compound that combines a pyridine ring, a thiazole moiety, and a cyclopropylmethoxy group. This unique structural composition suggests potential biological activity, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound can be classified as a pyridine carboxamide, characterized by:

- Pyridine Ring : Known for its presence in various biologically active compounds.

- Thiazole Moiety : Often associated with antimicrobial and anticancer activities.

- Cyclopropylmethoxy Group : This functional group may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole structures have been reported to inhibit the growth of various bacteria and fungi. The incorporation of the cyclopropylmethoxy group may further enhance these effects due to increased membrane permeability.

Anticancer Activity

Thiazole and pyridine derivatives have shown promise in anticancer research. A study involving similar thiazole-containing compounds demonstrated their ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This suggests that 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide may also possess anticancer properties.

Synthesis and Evaluation

The synthesis of 2-(cyclopropylmethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide involves several steps:

- Formation of the thiazole ring.

- Coupling with the pyridine derivative.

- Purification via chromatographic techniques.

Analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

While direct studies on this specific compound are scarce, related thiazole and pyridine derivatives have been extensively researched. For example:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | Ribonucleotide reductase inhibitor | 1.3 | |

| Thiazole Derivative B | Antimicrobial | 0.5 | |

| Pyridine Derivative C | Anticancer (L1210 leukemia) | 80 |

These findings suggest that similar compounds may exhibit noteworthy biological activities.

Q & A

Q. What challenges arise in crystallizing this compound for structural studies?

- Methodology :

- Crystallization screens : Use vapor diffusion (e.g., PEG 8000, pH 7.4).

- Cryo-protection : Add 20% glycerol for data collection at 100 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.